molecular formula C19H21Cl2N3O6S B8209851 2-[2-[[4-[(5S)-5-[[[(5-Chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-acetic Acid Hydrochloride

2-[2-[[4-[(5S)-5-[[[(5-Chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-acetic Acid Hydrochloride

Cat. No.: B8209851
M. Wt: 490.4 g/mol
InChI Key: UFNIIYAHXMBQSV-UHFFFAOYSA-N
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Description

The compound 2-[2-[[4-[(5S)-5-[[[(5-Chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-acetic Acid Hydrochloride features a complex structure with three critical motifs:

  • Oxazolidinone core: A 2-oxo-3-oxazolidinyl ring with an (S)-configured 5-position, critical for stereospecific interactions.
  • Ethoxyacetic acid moiety: A polar ethoxy-acetic acid group, likely improving aqueous solubility as a hydrochloride salt.

Properties

IUPAC Name

2-[2-[4-[5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O6S.ClH/c20-16-6-5-15(30-16)18(26)22-9-14-10-23(19(27)29-14)13-3-1-12(2-4-13)21-7-8-28-11-17(24)25;/h1-6,14,21H,7-11H2,(H,22,26)(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNIIYAHXMBQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-[[4-[(5S)-5-[[[(5-Chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-acetic Acid Hydrochloride , also known as Rivaroxaban EP Impurity I, is a derivative of Rivaroxaban, an anticoagulant used primarily for the prevention and treatment of thromboembolic disorders. This article focuses on the biological activity of this compound, particularly its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C24H21Cl2N3O7S2
  • Molar Mass : 598.48 g/mol
  • CAS Number : 1151893-81-0
  • pKa : 3.37 (predicted)

The compound exhibits its biological activity primarily through the inhibition of Factor Xa, a crucial component in the coagulation cascade. By inhibiting this factor, it effectively prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This mechanism is similar to that of its parent compound, Rivaroxaban, which is widely used in clinical settings for managing conditions such as deep vein thrombosis and pulmonary embolism .

Anticoagulant Activity

Research indicates that derivatives like 2-[2-[[4-[(5S)-5-[[[(5-Chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-acetic Acid Hydrochloride maintain significant anticoagulant properties. Studies have shown that such compounds can effectively inhibit thrombin generation in vitro and reduce clot formation in various animal models .

Anticancer Activity

Recent studies have explored the anticancer potential of oxazolidinone derivatives, revealing that structural modifications can influence their cytotoxicity against cancer cell lines. For instance, compounds similar to 2-[2-[...]] demonstrated varying degrees of activity against A549 human lung adenocarcinoma cells. The introduction of specific functional groups has been correlated with enhanced anticancer properties, suggesting a structure-dependent relationship .

Antimicrobial Activity

In addition to its anticoagulant and anticancer activities, preliminary investigations into the antimicrobial effects of oxazolidinones indicate potential effectiveness against multidrug-resistant bacteria. The compound's ability to disrupt bacterial cell wall synthesis may contribute to its antimicrobial properties, although further studies are needed to elucidate these effects fully .

Case Study 1: Anticancer Efficacy

A study conducted on various oxazolidinone derivatives demonstrated that certain modifications significantly increased their efficacy against A549 cells. For example, compounds with a phenyl ring substitution exhibited reduced cell viability rates compared to unmodified versions. This highlights the importance of chemical structure in determining biological activity .

Case Study 2: Anticoagulant Comparison

In a comparative study assessing different anticoagulants, including Rivaroxaban and its impurities, it was found that while Rivaroxaban showed superior efficacy in clinical settings, certain impurities retained significant anticoagulant activity, indicating their potential utility in therapeutic applications .

Scientific Research Applications

Pharmacological Applications

Rivaroxaban is primarily utilized in the following medical contexts:

  • Prevention of Venous Thromboembolism (VTE) : Rivaroxaban is indicated for the prevention of VTE in patients undergoing elective hip or knee replacement surgery. Clinical trials have demonstrated its effectiveness in reducing the incidence of postoperative thromboembolic events compared to traditional anticoagulants like enoxaparin .
  • Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE) : It is also approved for the treatment of DVT and PE, providing an alternative to warfarin with a more predictable pharmacokinetic profile, which does not require routine monitoring .
  • Atrial Fibrillation : Rivaroxaban is prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. Its rapid onset of action and fixed dosing regimen enhance patient compliance .

Research Applications

Beyond its established clinical uses, Rivaroxaban has been the subject of extensive research exploring various applications:

  • Oncology : Recent studies have investigated Rivaroxaban's potential role in cancer therapy, particularly regarding its effects on tumor growth and metastasis. Research indicates that anticoagulants may have anti-tumor properties by modulating the tumor microenvironment .
  • Cardiovascular Disease : Ongoing research aims to evaluate Rivaroxaban's efficacy in patients with cardiovascular diseases beyond atrial fibrillation, including coronary artery disease and peripheral artery disease, assessing its potential benefits in reducing cardiovascular events .
  • Postoperative Care : Studies are being conducted to explore Rivaroxaban's role in enhancing recovery after surgery, focusing on its impact on bleeding risk and overall outcomes in various surgical populations .

Case Studies

Several case studies highlight the effectiveness and safety profile of Rivaroxaban:

  • Case Study 1 : A randomized controlled trial involving patients undergoing knee arthroplasty showed that Rivaroxaban significantly reduced VTE rates compared to placebo without increasing major bleeding events .
  • Case Study 2 : In patients with non-valvular atrial fibrillation, a large cohort study demonstrated that Rivaroxaban was associated with a lower risk of stroke compared to warfarin, along with a reduced incidence of intracranial hemorrhage .
  • Case Study 3 : A study assessing Rivaroxaban's use in cancer patients found that it effectively prevented VTE without compromising cancer treatment outcomes, suggesting its dual benefit in managing thromboembolic risks during chemotherapy .

Comparison with Similar Compounds

Structural Analogues with Ethoxyacetic Acid Moieties

Cetirizine Hydrochloride (2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride) shares the ethoxyacetic acid group and hydrochloride salt, which enhance solubility and bioavailability. However, cetirizine’s piperazine and chlorophenyl groups confer antihistaminic activity, whereas the target compound’s oxazolidinone and chlorothienyl groups suggest divergent therapeutic targets (e.g., bacterial protein synthesis inhibition) .

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic Acid Hydrochloride (C₈H₁₀Cl₂N₂O₂) also includes a chloro-aromatic ring and acetic acid group.

Property Target Compound Cetirizine Hydrochloride 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic Acid HCl
Core Structure Oxazolidinone Piperazine Pyridine
Chloro-Substituent 5-Chloro-2-thienyl 4-Chlorophenyl 5-Chloropyridin-2-yl
Solubility Enhancer Hydrochloride salt Dihydrochloride salt Hydrochloride salt
Therapeutic Indication Antibacterial (putative) Antihistamine Undisclosed

Heterocyclic Core Modifications

Thiazolidinone Derivatives (e.g., 2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide, C₂₁H₂₁Cl₂N₃O₃S) replace the oxazolidinone with a thiazolidinone ring. Thiazolidinones are associated with antidiabetic and anti-inflammatory activities, highlighting how core heterocycle choice dictates biological function. The chloro and methoxy substituents in this analog may improve metabolic stability compared to the target compound’s chlorothienyl group .

Oxazolidinone vs. Thiazolidinone:

  • Oxazolidinones: Favor antibacterial activity via 50S ribosomal subunit binding.
  • Thiazolidinones: Often target peroxisome proliferator-activated receptors (PPARs) or enzymes like aldose reductase.

Substituent Effects on Bioactivity

  • Chlorothienyl vs. Chlorophenyl : The thienyl group’s sulfur atom may increase electron-richness, enhancing interactions with hydrophobic enzyme pockets compared to phenyl rings .
  • Ethoxy Chain Length: The target compound’s ethoxy linker balances flexibility and rigidity, optimizing binding pocket fit. Shorter or longer chains (e.g., methyl or propoxy) in analogs like methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate (C₈H₁₀ClNO₅) could reduce potency due to steric hindrance or conformational instability .

Physicochemical Properties

  • LogP : The chlorothienyl group increases hydrophobicity (predicted LogP ~2.5) compared to cetirizine (LogP ~3.0).
  • Solubility : The hydrochloride salt ensures >10 mg/mL solubility in aqueous buffers, critical for oral bioavailability.

Q & A

Q. What are the recommended synthetic routes for 2-[2-[[4-[(5S)-5-[[[(5-Chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-acetic Acid Hydrochloride?

  • Methodological Answer : The synthesis involves multi-step coupling and catalytic hydrogenation. Begin with the preparation of the oxazolidinone core via cyclization of 5-amino-2-oxo-3-oxazolidinyl derivatives. Introduce the 5-chloro-2-thienylcarbonyl group via amide coupling using reagents like DCC or EDC. Glycine benzyl ester coupling to the phenylaminoethoxy moiety (similar to methods in ) followed by hydrogenation removes protecting groups. Final purification employs reverse-phase HPLC or column chromatography with silica gel. Validate intermediates via 1H^1H-NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C-NMR (with DEPT-135 for stereochemistry) for backbone validation.
  • Purity Assessment : HPLC with UV/Vis detection (λ = 254 nm) and C18 columns.
  • Chiral Integrity : Chiral HPLC or circular dichroism (CD) to confirm the (5S) configuration.
  • Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition points. Reference PubChem and CAS Common Chemistry protocols for standardized workflows .

Q. How should researchers address the lack of toxicity data for this compound?

  • Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., MTT or LDH release in HEK293 or HepG2 cells) to establish preliminary safety profiles. Use computational tools like in silico QSAR models (e.g., OECD Toolbox) to predict mutagenicity and endocrine disruption. If data gaps persist, refer to structurally analogous compounds (e.g., oxazolidinone antibiotics) for extrapolation, as seen in ’s approach for 5-amino-4-chloro-o-cresol derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and regioselectivity during oxazolidinone ring formation. Use ICReDD’s reaction path search methods ( ) to identify optimal catalysts and solvents. For example, simulate the amidation step to predict steric hindrance from the 5-chlorothiophene group. Validate predictions with microreactor trials under flow chemistry conditions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Conduct ADME studies (e.g., microsomal stability assays) to assess metabolic differences.
  • Species-Specific Factors : Compare cytochrome P450 isoform activity in human vs. rodent liver microsomes.
  • Formulation Adjustments : Use lipid nanoparticles or PEGylation to enhance bioavailability if poor solubility is observed (refer to ’s phosphate/amino acid prodrug strategies).
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) to identify off-target effects .

Q. How can AI-driven experimental design improve the scalability of this compound’s synthesis?

  • Methodological Answer : Deploy AI platforms like COMSOL Multiphysics for reactor design optimization (). Train machine learning models on reaction parameters (e.g., temperature, catalyst loading) from small-scale trials to predict yields at pilot scale. Use robotic liquid handlers for high-throughput screening of coupling agents (e.g., HATU vs. EDCI) to minimize byproducts. Integrate real-time PAT (Process Analytical Technology) for feedback control .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KdK_d, konk_{on}, koffk_{off}) to purified targets like bacterial ribosomes (oxazolidinone targets).
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • In silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with mutant strains (e.g., methicillin-resistant Staphylococcus aureus) .

Methodological Notes

  • Data Reproducibility : Archive raw spectral data (NMR, MS) in FAIR-compliant repositories like Zenodo.
  • Ethical Compliance : Adhere to OECD GLP guidelines for in vivo studies, ensuring IACUC approval.
  • Contradiction Resolution : Apply ’s collaborative framework for contested data, combining interdisciplinary peer review and meta-analysis .

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